molecular formula C12H13BF2N2O4S B6292097 [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid CAS No. 2415163-54-9

[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid

Cat. No.: B6292097
CAS No.: 2415163-54-9
M. Wt: 330.12 g/mol
InChI Key: LDXHSMWGHDYXEJ-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid is a boronic acid derivative featuring a benzothiazole core substituted with fluorine atoms at positions 5 and 7, a tert-butoxycarbonylamino (Boc) group at position 2, and a boronic acid moiety at position 2. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes or in biological environments . The fluorine substituents likely enhance lipophilicity and metabolic stability, while the boronic acid group enables interactions with biological targets, such as enzymes or receptors, via reversible covalent bonding . This compound is structurally tailored for applications in medicinal chemistry, particularly in protease inhibition or as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name

[5,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BF2N2O4S/c1-12(2,3)21-11(18)17-10-16-8-7(13(19)20)5(14)4-6(15)9(8)22-10/h4,19-20H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHSMWGHDYXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1F)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is constructed via cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing precursors. For the 5,7-difluoro-substituted variant, 2-amino-4,6-difluorobenzenethiol is reacted with a carboxylic acid or its equivalent under acidic conditions. This step typically employs polyphosphoric acid (PPA) or Eaton’s reagent (P2O5 in methanesulfonic acid) as cyclizing agents, achieving yields of 70–85%.

Key Reaction Conditions:

  • Solvent: Toluene or chlorobenzene (high-boiling solvents)

  • Temperature: 120–140°C

  • Time: 8–12 hours

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced to protect the primary amine at the 2-position of the benzothiazole. This is accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, yielding the protected intermediate in >90% purity.

Stepwise Synthetic Route to [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic Acid

Halogenation at the 4-Position

Prior to borylation, a halogen atom (Br or I) is introduced at the 4-position of the benzothiazole. This is achieved via electrophilic halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst such as FeCl₃.

Representative Procedure:

  • Substrate: 2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazole

  • Halogenating Agent: NIS (1.1 equiv)

  • Catalyst: FeCl₃ (0.1 equiv)

  • Solvent: Acetonitrile

  • Yield: 82%

Miyaura Borylation for Boronic Acid Installation

The critical boronic acid moiety is introduced via Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the halogenated benzothiazole and a diboron reagent. Bis(pinacolato)diboron (B₂pin₂) is commonly used due to its stability and commercial availability.

Optimized Reaction Conditions:

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
LigandXPhos (10 mol%)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane
Temperature80°C
Time12 hours
Yield75–88%

Mechanistic Insights:
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the diboron reagent and reductive elimination to form the aryl boronic ester. Hydrolysis of the ester under mild acidic conditions (e.g., HCl in THF/water) yields the final boronic acid.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. The Boc-protected boronic acid exhibits an Rf value of 0.3–0.4 in 30% ethyl acetate/hexane.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 7.82 (s, 1H, NH), 8.20 (s, 1H, B(OH)₂).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s, B(OH)₂).

  • HRMS (ESI): m/z calcd for C₁₃H₁₄BF₂N₂O₄S [M+H]⁺ 355.0692, found 355.0689.

Challenges and Optimization Strategies

Competing Side Reactions

  • Deborylation: The boronic acid group is prone to protodeboronation under acidic conditions. This is mitigated by maintaining neutral pH during hydrolysis and avoiding prolonged exposure to strong acids.

  • Boc Deprotection: Elevated temperatures (>80°C) in the presence of bases can lead to premature Boc removal. The use of mild bases like KOAc instead of NaOH/KOH minimizes this risk.

Solvent and Catalyst Selection

Polar aprotic solvents (dioxane, DMF) enhance the solubility of intermediates and improve reaction rates. Catalysts such as Pd(dppf)Cl₂ offer superior activity compared to Pd(PPh₃)₄, reducing reaction times by 30–40%.

Comparative Analysis of Borylation Methods

MethodCatalyst SystemSolventTemperatureYield (%)
Miyaura BorylationPd(dppf)Cl₂/XPhosDioxane80°C88
Chan-Lam CouplingCu(OAc)₂/Et₃NCH₂Cl₂RT45
Direct BoronationBBr₃Toluene110°C62

Miyaura borylation outperforms alternative methods in yield and functional group tolerance, making it the preferred approach for large-scale synthesis.

Applications and Derivatives

The boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures relevant to pharmaceutical candidates. For example, coupling with 4-bromophenyl derivatives yields analogues with enhanced antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

    Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Halogenated derivatives.

    Cross-Coupling: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Chemistry

In organic chemistry, [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex molecules. It is also employed in the synthesis of various heterocyclic compounds and as a building block for more complex organic molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and probes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its unique reactivity and stability make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophiles, such as hydroxyl groups in enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The difluoro and tert-butoxycarbonylamino groups further modulate the compound’s reactivity and specificity, enhancing its effectiveness in targeting specific biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid and related boronic acid derivatives:

Compound Name Core Structure Substituents Key Features Biological Activity Reference
This compound Benzothiazole - Boc group (position 2)
- 5,7-difluoro
- Boronic acid (position 4)
Enhanced stability (Boc), lipophilicity (F), and reactivity (boronic acid) Potential protease inhibition, anticancer/antiviral activity (theoretical)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl - Methoxyethylphenoxy group
- Boronic acid
High HDAC inhibition (IC₅₀ ~1 µM)
Effective in fungal appressorium inhibition
Antifungal (Magnaporthe oryzae)
4-Bromobutyl boronic acid Alkyl chain - Bromine terminal
- Boronic acid
Precursor for nucleoside analogues
Antiviral (HIV-1) via thymidine kinase phosphorylation
Antiviral (HIV-1)
Arylidene heterocycles with boronic acid Heterocyclic (e.g., pyridine) - Arylidene substituents
- Boronic acid
Moderate glioblastoma cytotoxicity (IC₅₀ ~10–50 µM) Anticancer (glioblastoma)

Key Comparative Insights

This rigidity may enhance target selectivity in enzyme inhibition compared to flexible alkyl-chain derivatives like 4-bromobutyl boronic acid .

Biological Activity: The Boc-protected amine in the target compound may reduce off-target interactions compared to unprotected amines in other boronic acids (e.g., Wulff-type phenylboronic acids in ion transport studies) . While [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits potent HDAC inhibition (IC₅₀ ~1 µM), the target compound’s benzothiazole-boronic acid hybrid structure is hypothesized to target serine proteases or kinases, though experimental validation is needed .

Synthetic Utility :

  • Unlike arylidene heterocycles synthesized via one-step protocols (e.g., Murray’s method), the target compound likely requires multi-step synthesis involving Boc protection and fluorination, increasing complexity .
  • The boronic acid group enables participation in Suzuki-Miyaura cross-coupling, a feature shared with 4-bromobutyl boronic acid but underutilized in antifungal/antiviral analogues .

Biological Activity

[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid is a compound of growing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, anticancer properties, and enzyme inhibition effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H13B F2 N2 O3 S
  • Molecular Weight : 304.11 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

The compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals. The DPPH free radical scavenging assay revealed an IC50 value of 0.14 ± 0.01 µg/mL, indicating strong antioxidant activity .

Antibacterial Activity

In antibacterial assays, this compound demonstrated effectiveness against various bacterial strains. Notably, it showed activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL .

Anticancer Activity

The compound was evaluated for its cytotoxic effects on cancer cell lines. It exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL while showing no toxic effects on healthy cell lines . This selectivity suggests potential for therapeutic applications in cancer treatment.

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been explored:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that the compound possesses moderate to high inhibitory activity against these enzymes, which are relevant in various physiological processes and diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in different fields:

  • Cosmetic Formulations : The compound has been incorporated into cream formulations due to its antioxidant and antibacterial properties, proving to be microbiologically safe and effective .
  • Pharmaceutical Applications : Its selective cytotoxicity towards cancer cells makes it a candidate for further development in anticancer therapies. The mechanism of action appears linked to its ability to inhibit specific enzymes involved in cancer progression .

Q & A

What are the key synthetic routes for [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid?

The synthesis typically involves a multi-step approach:

Benzothiazole Core Formation : Start with a substituted benzothiazole scaffold. Fluorination at positions 5 and 7 is achieved via electrophilic aromatic substitution using fluorine donors like Selectfluor® under anhydrous conditions.

Boc Protection : The 2-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in THF .

Boronic Acid Installation : A halogen (e.g., bromine) at position 4 undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture .
Key Validation : Monitor intermediates via 19F^{19}\text{F} NMR for fluorination efficiency and 11B^{11}\text{B} NMR for boronic acid formation .

Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign aromatic protons (benzothiazole ring) and Boc-group carbons. Fluorine substituents induce deshielding in adjacent protons.
  • 19F^{19}\text{F} NMR : Confirms the presence and position of fluorine atoms (δ ≈ -110 to -120 ppm for aromatic fluorines).
  • 11B^{11}\text{B} NMR : Detects boronic acid (δ ≈ 28-32 ppm for trigonal planar boron).
  • X-ray Crystallography : Resolves steric effects of the Boc group and hydrogen bonding between boronic acid and solvent (e.g., water). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

How do the fluorine substituents influence the reactivity of the boronic acid group in cross-coupling reactions?

The electron-withdrawing fluorine atoms at positions 5 and 7 enhance the Lewis acidity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura couplings. This effect is quantified by comparing coupling rates with non-fluorinated analogs. Optimization Tip : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C for 12 hours. Fluorine’s meta-directing nature also influences regioselectivity in subsequent functionalization .

What strategies optimize the stability of this boronic acid under physiological conditions?

  • Protection of Boronic Acid : Convert to trifluoroborate salts (KHF₂ treatment) to prevent protodeboronation.
  • pH Control : Maintain solutions at pH 7–9 to avoid acid-catalyzed decomposition.
  • Lyophilization : Store as a lyophilized powder under inert gas (Ar) to minimize hydrolysis .
  • Co-solvents : Use DMSO or DMF to enhance solubility and reduce aggregation in aqueous buffers .

What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : The boronic acid moiety acts as a transition-state analog for serine proteases (e.g., thrombin, β-lactamases). Fluorine atoms improve binding via hydrophobic interactions .
  • Suzuki-Miyaura Couplings : Used to synthesize biaryl drug candidates, such as kinase inhibitors, by coupling with aryl halides .
  • PET Tracers : 18F^{18}\text{F}-labeled derivatives are explored for imaging amyloid plaques in Alzheimer’s disease .

How can hydrogen bonding patterns in the crystal structure inform drug design?

Hydrogen bonds between the boronic acid (-B(OH)₂) and water/solvent molecules (e.g., O-H···O interactions) influence solubility and crystal packing. Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)\text{R}_2^2(8) rings, which predict stability under hydration. This data guides salt/cocrystal formation to enhance bioavailability .

What are common challenges in crystallizing this compound, and how can they be addressed?

Challenges : Low solubility due to the hydrophobic Boc group and polymorphism.
Solutions :

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals to control nucleation.
  • Temperature Gradients : Crystallize at 4°C after heating to 50°C.
    Validation : Monitor polymorphs via PXRD and thermal analysis (DSC) .

How is the Boc group removed post-synthesis, and what conditions preserve the boronic acid?

Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 0°C. Quench with NaHCO₃ to neutralize acid.
Critical Note : Avoid prolonged exposure to strong acids (>1M HCl) to prevent boronic acid degradation. Verify Boc removal via 1H^{1}\text{H} NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .

What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with protease active sites, focusing on boronic acid coordination to catalytic serine.
  • MD Simulations (GROMACS) : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories.
  • QSAR Models : Correlate fluorine substitution patterns with IC₅₀ values using Hammett σ constants .

How do steric effects from the benzothiazole ring impact cross-coupling reaction outcomes?

The bulky benzothiazole ring reduces coupling efficiency by hindering Pd catalyst access. Mitigation Strategies :

  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Increase reaction temperature (100°C) or microwave irradiation.
  • Employ high-boiling solvents (toluene) to enhance solubility .

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